
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a thioether linkage to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction involving acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the thioether linkage may facilitate its cellular uptake. The pyrimidine ring can interact with nucleic acids or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((6-(4-Chlorophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- 2-((6-(4-Bromophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- 2-((6-(4-Methylphenoxy)pyrimidin-4-yl)thio)ethyl acetate
Uniqueness
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H13FN2O3S |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanylethyl acetate |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)19-6-7-21-14-8-13(16-9-17-14)20-12-4-2-11(15)3-5-12/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
UJRIBOINHSAUNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSC1=NC=NC(=C1)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


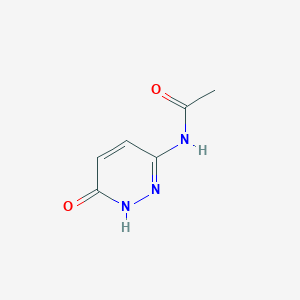
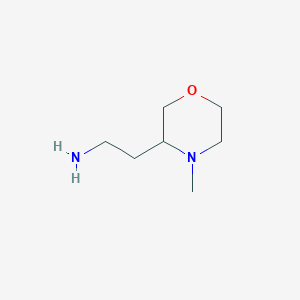
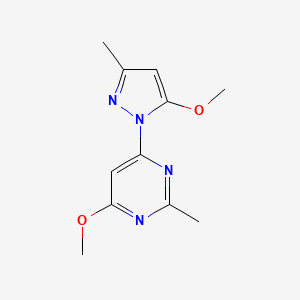
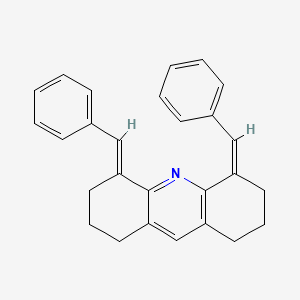
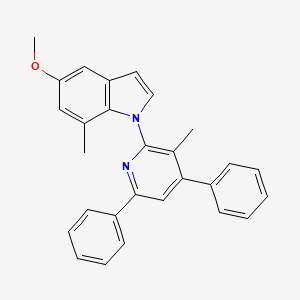

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
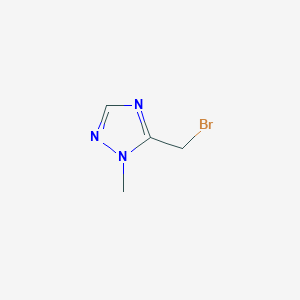
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
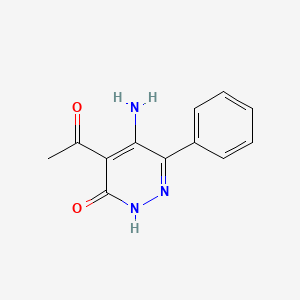



![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
